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molecular formula C10H9BrO B1278289 6-bromo-3,4-dihydronaphthalen-1(2H)-one CAS No. 66361-67-9

6-bromo-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1278289
M. Wt: 225.08 g/mol
InChI Key: OSDHOOBPMBLALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382245B2

Procedure details

6-aminotetralone (2.0 g, 12 mmol) was dissolved in 25% HBr (4.0 mL) at 0° C. and then, a solution of NaNO2 (1.0 g, 15 mmol) in water (4.0 mL) was added slowly. Afterwards, a solution of CuBr (1.8 g, 4.0 mmol) in 48% HBr (4.0 mL) was added and the reaction was stirred at room temperature for 1.5 h. The solution was quenched by adding water and extracted with EtOAc (3×10 mL). The combined organic layer was dried over anhydrous Na2SO4, concentrated by rotary evaporation, and purified by column chromatography to give 6-bromo-3,4-dihydronaphthalen-1(2H)-one (19) (66%). NMR was according to reference 5.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
1.8 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2.N([O-])=O.[Na+].[BrH:17]>O>[Br:17][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[C:8](=[O:12])[CH2:7][CH2:6][CH2:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
4 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Three
Name
CuBr
Quantity
1.8 g
Type
reactant
Smiles
Name
Quantity
4 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was quenched
ADDITION
Type
ADDITION
Details
by adding water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C=C2CCCC(C2=CC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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